molecular formula H2O B1209748 Hydroxyl radical CAS No. 3352-57-6

Hydroxyl radical

Cat. No.: B1209748
CAS No.: 3352-57-6
M. Wt: 18.015 g/mol
InChI Key: XLYOFNOQVPJJNP-UHFFFAOYSA-N
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Description

The hydroxyl radical (•OH) is a powerful, neutral reactive oxygen species (ROS) central to numerous research fields, valued for its high reactivity and role in oxidative processes. It is among the most reactive ROS known, with an extremely short in-vivo half-life of approximately 10 -9 seconds, making it a potent but challenging species to study . This reagent is critical in environmental chemistry for advanced oxidation processes (AOPs) in water purification, where it non-selectively oxidizes and breaks down organic contaminants and pharmaceuticals . In the life sciences, hydroxyl radicals are pivotal for probing oxidative stress. They mediate damage to lipids, proteins, and nucleic acids, and are implicated in the toxicity of various stress conditions in plants and animals . A key application is in protein footprinting, such as Fast Photochemical Oxidation of Proteins (FPOP), which utilizes hydroxyl radicals to label solvent-accessible amino acid residues, enabling the study of protein structure, folding, and interactions . The this compound is generated in research settings primarily via the Fenton reaction (Fe(II) + H 2 O 2 → Fe(III) + OH − + •OH) and through the photolysis of hydrogen peroxide . Unlike superoxide, it cannot be eliminated by enzymatic detoxification like superoxide dismutase, and its excessive accumulation directly leads to oxidative cell death . Its non-selective reactivity underpins its research value for studying degradation pathways and oxidative damage mechanisms. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxidane
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InChI

InChI=1S/H2O/h1H2
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InChI Key

XLYOFNOQVPJJNP-UHFFFAOYSA-N
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Canonical SMILES

O
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Molecular Formula

H2O
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Related CAS

151517-95-2, 25766-61-4, 163734-19-8, 151733-06-1, 155964-99-1, 70232-06-3, 181895-39-6, 139322-39-7, 144442-59-1, 151517-94-1, 151733-07-2, 139322-38-6, 163734-21-2, 148076-13-5, 148076-12-4, 163734-20-1, 79800-59-2, 142473-62-9, 31014-12-7, 142473-64-1, 151517-96-3, 25655-83-8, 144442-58-0, 142473-63-0
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DSSTOX Substance ID

DTXSID6026296, DTXSID00170378
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Molecular Weight

18.015 g/mol
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Physical Description

Water appears as a clear, nontoxic liquid composed of hydrogen and oxygen, essential for life and the most widely used solvent. Include water in a mixture to learn how it could react with other chemicals in the mixture., Liquid, Clear colorless odorless liquid; [NTP]
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Boiling Point

212 °F at 760 mmHg, 99.974 °C
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Solubility

Completely miscible, Water dissolves some amount of virtually every solid or gas with wich it comes in contact., Very soluble in ethanol, methanol, acetone, 55.5 mol/L
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Density

1, 0.9950 g/cu cm at 25 °C, Chemical and physical properties[Table#8152], Expands on freezing. Temp of max density 3.98 °C. density: 1.000000g/mL at 3.98 °C; 0.917 g/cc at 0 °C (ice); 0.999868 at 0 °C/4 °C (liquid), Weight of sea water: approximately 63.93 lb/cu ft at 15 °C; density of sea water: approximately 1.025 g/cu cm at 25 °C, Ice Properties[Table#8154]
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Vapor Pressure

23.75 [mmHg], VP: 760 mm Hg at 100 °C, VP: 611.657 Pa at 273.16 K
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Color/Form

Colorless liquid, Liquid

CAS No.

7732-18-5, 191612-63-2, 146915-49-3, 158061-35-9, 191612-61-0, 146915-50-6, 17778-80-2
Record name WATER
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Chemical Reactions Analysis

Hydroxyl radicals undergo various types of reactions:

Common reagents and conditions used in these reactions include hydrogen peroxide, transition metals, and UV light. Major products formed from these reactions include water, alkyl radicals, and various oxidized organic compounds .

Scientific Research Applications

Environmental Applications

1.1 Water Treatment and Disinfection

Hydroxyl radicals are utilized in water treatment systems due to their strong oxidative capabilities. They can effectively degrade organic pollutants and disinfect water by targeting pathogens. A study demonstrated that hydroxyl radicals generated through the photolysis of hydrogen peroxide could kill oral pathogenic microorganisms efficiently, suggesting their potential for disinfection in dental practices .

Case Study: Disinfection in Dental Clinics

  • Method : Use of a hydroxyl radical generator.
  • Results : A 76.9% reduction in colony-forming units (CFUs) was observed on surfaces after treatment, with significant reductions also noted in airborne bacteria .

1.2 Atmospheric Chemistry

Hydroxyl radicals play a crucial role in atmospheric chemistry as they are involved in the degradation of various pollutants, including volatile organic compounds (VOCs) and greenhouse gases like methane. Their reactions can lead to the formation of secondary organic aerosols, impacting air quality and climate .

Industrial Applications

2.1 Sewage Treatment

The generation of hydroxyl radicals is applied in industrial sewage treatment processes to break down complex organic compounds into less harmful substances. A kinetic study has shown that hydroxyl radicals can be produced continuously without strong acids, making the process more environmentally friendly and energy-efficient .

Parameter Effect on this compound Concentration
Sodium Dodecyl Benzene Sulfonate ConcentrationIncreased up to 10% (w/v)
Graphite DosageOptimal at 5 g
Applied Current StrengthOptimal at 10 mA
Air Flow RateOptimal at 1 L/h

Medical Applications

3.1 Cancer Treatment

Research indicates that hydroxyl radicals can be involved in cancer treatment by inducing oxidative stress in cancer cells, leading to cell death while sparing normal cells . They are also studied for their role in immune responses, particularly in the action of polymorphonuclear leukocytes against pathogens.

3.2 Antioxidant Research

Interestingly, hydroxyl radicals have been implicated in both oxidative damage and therapeutic applications. Compounds like resveratrol have been shown to neutralize hydroxyl radicals, suggesting a dual role where they can be both harmful and beneficial depending on context .

Biological Implications

Hydroxyl radicals are known for their involvement in various biological processes, including DNA damage and modification of proteins such as fibrinogen. Their ability to alter biomolecules can lead to diseases such as atherosclerosis and cancer due to oxidative stress .

Mechanism of Action

The hydroxyl radical exerts its effects through its high reactivity and ability to oxidize various molecules. It acts as a nucleophile, attacking the most charge-dense atoms in target molecules. This leads to the formation of new radicals and the propagation of chain reactions . The molecular targets of hydroxyl radicals include DNA, proteins, and lipids, leading to oxidative damage and various biological effects .

Comparison with Similar Compounds

Comparison with Similar Reactive Oxygen Species

Superoxide Radical (O₂•⁻)

  • Reactivity : Less reactive than HO• but acts as a precursor to HO• via the Haber-Weiss cycle (O₂•⁻ + H₂O₂ → HO• + OH⁻ + O₂) .
  • Generation : Mitochondrial electron leakage, NADPH oxidase activity.
  • Scavenging : Superoxide dismutase (SOD) converts O₂•⁻ to H₂O₂. EC₅₀ values for scavengers vary widely (e.g., EPSs show lower efficacy against O₂•⁻ than HO•) .
  • Biological Impact : Indirect damage via HO• generation and peroxynitrite formation .

Peroxyl Radical (ROO•)

  • Reactivity : Moderate; initiates lipid peroxidation chain reactions.
  • Generation : Lipid oxidation, decomposition of organic hydroperoxides.
  • Scavenging : TOSC assays show antioxidants like gallic acid have sTOSC = 60 (vs. GSH = 1) against ROO•, but lower efficiency than against HO• .
  • Biological Impact : Membrane disruption via polyunsaturated fatty acid oxidation .

Peroxynitrite (ONOO⁻)

  • Reactivity: Decomposes into HO•-like oxidants (e.g., NO₂•) at physiological pH, mimicking HO•’s damaging effects .
  • Generation: Reaction of nitric oxide (NO•) with O₂•⁻.
  • Scavenging: Gallic acid exhibits 60× higher sTOSC than GSH against ONOO⁻ .
  • Biological Impact : Nitrative stress (e.g., tyrosine nitration) and DNA damage .

Key Research Findings and Data Tables

Table 1: Scavenging Efficiency of Antioxidants Against ROS
Antioxidant Hydroxyl Radical (sTOSC) Peroxyl Radical (sTOSC) Peroxynitrite (sTOSC)
Gallic Acid 60× GSH 45× GSH 60× GSH
Methyl Gallate 14× GSH 32× GSH 22× GSH
Glutathione (GSH) 1 (Reference) 1 (Reference) 1 (Reference)
Table 2: EC₅₀ Values for Radical Scavenging
Compound This compound (EC₅₀) ABTS Radical (EC₅₀) DPPH Radical (EC₅₀)
Exopolysaccharide 2.1 mg/mL 0.31 mg/mL 0.8 mg/mL
PI10.5–2.5 71.25% at 1% N/A Lower activity
Ascorbic Acid 2.1 mg/mL 0.8 mg/mL N/A

Mechanistic Insights

  • HO• Scavenging : Relies on metal chelation (e.g., Fe²⁺/Cu²⁺) to inhibit Fenton reactions, as seen in exopolysaccharides (EPS) .
  • Assay Variability : HO• scavenging assays (e.g., deoxyribose degradation) are distinct from ABTS/DPPH models, which measure electron donation .
  • Contradictory Evidence : In electrochemical processes, HO• dominated over sulfate radicals (SO₄•⁻) despite initial assumptions, highlighting context-dependent behavior .

Biological Activity

Hydroxyl radicals (OH\cdot OH) are among the most reactive species in biological systems, playing a crucial role in various biochemical processes, including oxidative stress, cellular signaling, and microbial inactivation. This article explores the biological activity of hydroxyl radicals, focusing on their generation, mechanisms of action, and implications for health and disease.

Generation of Hydroxyl Radicals

Hydroxyl radicals can be generated through several mechanisms:

  • Fenton Reaction : The reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H2O2H_2O_2) produces hydroxyl radicals:
    Fe2++H2O2Fe3++OH+OH\text{Fe}^{2+}+H_2O_2\rightarrow \text{Fe}^{3+}+\cdot OH+OH^{-}
    This reaction is significant in biological contexts where iron is present, particularly in conditions of oxidative stress .
  • Photolysis : Hydroxyl radicals can also be produced via the photolysis of nitrite or nitrate in aqueous solutions, especially under UV light exposure .
  • Biological Processes : In vivo, hydroxyl radicals are generated during metabolic processes and as a byproduct of various enzymatic reactions involving oxidases and peroxidases.

Hydroxyl radicals exert their biological effects primarily through oxidative damage to biomolecules:

  • DNA Damage : Hydroxyl radicals can cause strand breaks in DNA, leading to mutations and genomic instability. Studies have shown that they are responsible for genotoxic effects associated with oxidative stress .
  • Protein Modification : They can oxidize amino acids, leading to protein misfolding and aggregation. For instance, hydroxyl radicals can reduce disulfide bonds in proteins like fibrinogen, resulting in altered protein structure and function .
  • Lipid Peroxidation : Hydroxyl radicals initiate lipid peroxidation, damaging cellular membranes and leading to cell death. This process is critical in the pathogenesis of various diseases, including atherosclerosis and neurodegenerative disorders .

Oxidative Stress

The overproduction of hydroxyl radicals contributes to oxidative stress, which is implicated in numerous diseases:

  • Cancer : Hydroxyl radicals can induce mutations that lead to oncogenesis. Their role in modifying DNA has been extensively documented, linking them to cancer development .
  • Neurological Disorders : Conditions such as Alzheimer's disease are associated with elevated levels of hydroxyl radicals that damage neuronal cells .
  • Cardiovascular Diseases : Hydroxyl radicals contribute to the oxidative modification of lipoproteins, a key factor in atherosclerosis development .

Antioxidant Defense Mechanisms

The body employs various antioxidants to neutralize hydroxyl radicals:

  • Scavengers : Molecules such as ascorbic acid (vitamin C) and glutathione act as scavengers for hydroxyl radicals. However, clinical trials have shown mixed results regarding their efficacy in preventing oxidative damage .
  • Enzymatic Antioxidants : Enzymes like superoxide dismutase (SOD) and catalase play crucial roles in reducing oxidative stress by converting reactive oxygen species into less harmful molecules.

Case Studies

  • Bactericidal Activity : A study investigated the bactericidal effects of hydroxyl radicals on Streptococcus mutans and Actinobacillus actinomycetemcomitans. The study found that this compound levels generated from bacterial cellular fractions were significantly higher than those from other sources, indicating their potential use in antimicrobial therapies .
  • Disinfection Technology : Research demonstrated that this compound generators effectively reduced microbial counts in dental clinic environments by over 70%, highlighting their application in infection control .

Q & A

Q. How are hydroxyl radicals (·OH) experimentally detected in aqueous systems, and what are the key methodological considerations?

Hydroxyl radicals can be detected using techniques such as:

  • Electron Spin Resonance (ESR) : Captures unpaired electrons in ·OH using spin-trapping agents like DMPO .
  • Fluorescence Probes : Synthetic probes (e.g., BODIPY-based OHP) selectively bind ·OH, emitting measurable fluorescence signals .
  • Chromatography : Quantifies ·OH via reaction intermediates (e.g., formaldehyde from DMSO oxidation, detected by Nash reagent in scavenging assays) .
  • Chemical Probes : Nitrobenzene or atrazine selectively react with ·OH, enabling indirect quantification via degradation products . Key considerations: Probe selectivity, interference from other radicals (e.g., SO₄·⁻), and pH-dependent reaction kinetics .

Q. What experimental designs are used to assess hydroxyl radical scavenging activity?

A common approach involves:

  • Generating ·OH via Fenton-like reactions (e.g., Fe²⁺/H₂O₂) or ascorbic acid/EDTA systems .
  • Introducing scavengers (e.g., plant extracts) and measuring residual ·OH via formaldehyde production (using Nash reagent) .
  • Dose-response curves to determine IC₅₀ values, ensuring controls account for auto-oxidation . Limitations: Scavenger reactivity with non-target radicals may confound results .

Q. What reaction pathways dominate this compound interactions with biomolecules?

Q. How are rate constants for this compound reactions measured and validated?

Methods include:

  • Pulse Radiolysis : Directly tracks ·OH kinetics in aqueous solutions using timed radiation pulses .
  • Competitive Kinetics : Compares reaction rates of ·OH with reference compounds (e.g., benzene vs. target substrate) .
  • Theoretical Models : Predict rate constants using density functional theory (DFT) for validation against experimental data . Key resource: NBS critical review compiles 3,500+ rate constants for ·OH reactions .

Advanced Research Questions

Q. How can hydroxyl and sulfate radicals be simultaneously generated and quantified in advanced oxidation processes (AOPs)?

The O₃/peroxymonosulfate (PMS) system produces both radicals via:

  • Reaction Mechanism : O₃ reacts with PMS (HSO₅⁻) to form SO₅·⁻ and O₃·⁻, which decompose into ·OH and SO₄·⁻ .
  • Quantification : Use probes like nitrobenzene (·OH-specific) and atrazine (reacts with both ·OH/SO₄·⁻) to calculate radical yields (e.g., 0.43 ·OH per O₃ consumed) . Factors affecting efficiency: pH (enhances radical yields at higher pH), bicarbonate (scavenges radicals to form CO₃·⁻), and humic acid (promotes ·OH formation) .

Q. How does this compound footprinting reveal DNA-protein interaction dynamics?

·OH footprinting involves:

  • DNA Cleavage : ·OH attacks solvent-exposed DNA backbone positions, avoiding sequence bias .
  • Structural Insights : Protected regions indicate protein binding sites; cleavage patterns reveal binding orientation (e.g., lambda repressor binding to one DNA helix side) . Advantage over other methods: Higher resolution than methylation-based footprinting .

Q. What models explain this compound-mediated DNA damage in radiation biology?

The Linear Quadratic (LQ) model quantifies ionizing radiation effects:

  • Direct Damage : ·OH generated via water radiolysis induces strand breaks (indirect effect) .
  • Parameter Estimation : Fitting ODE-based models to experimental data (e.g., human colon carcinoma cells) yields α/β ratios for repair efficiency . Validation: Sum-squared error (SSE) of 0.0019 between model and experimental data .

Q. How is this compound-induced DNA damage linked to cancer metastasis?

Metastatic breast tumors show:

  • Increased ·OH Damage : 2-fold higher modified DNA bases (e.g., 8-oxoguanine) compared to non-metastatic tumors .
  • Spectral Analysis : Fourier transform-infrared (FT-IR) reveals greater base diversity in metastatic DNA . Mechanism: ·OH generates heterogeneous DNA lesions, promoting phenotypic diversity and metastatic potential .

Q. How do indirect mechanisms like manganese exposure induce this compound formation in neurobiology?

Mn²⁺ exposure in rat striatum:

  • Delayed ·OH Formation : 2,3-DHBA (·OH marker) peaks 6–18 hours post-injection, independent of dopamine (DA) depletion .
  • Iron-Independent Pathway : No reduction in ·OH with iron chelators (e.g., deferoxamine), suggesting Mn²⁺ acts via mitochondrial heme or peroxynitrite . Implication: Mn²⁺ neurotoxicity involves ·OH but bypasses classic Fenton chemistry .

Retrosynthesis Analysis

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